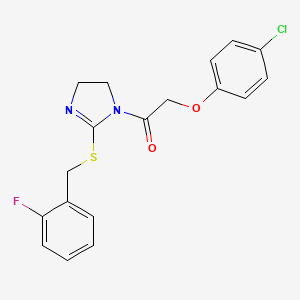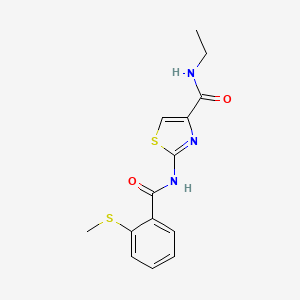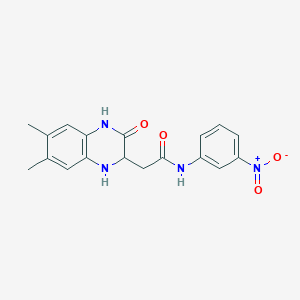![molecular formula C17H14N2O4 B2886586 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-40-9](/img/structure/B2886586.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin ring and a furo[3,2-b]pyridine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the dioxin and pyridine rings through cyclization reactions . The exact method would depend on the starting materials and the specific conditions required for the reaction.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information on the bond lengths and angles, as well as the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could affect its solubility and acidity .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed methodologies for synthesizing novel heterocyclic compounds derived from structural analogs similar to the queried compound. These compounds exhibit promising anti-inflammatory and analgesic properties. The synthesis involves complex reactions yielding new chemical structures with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiopharmaceuticals
Another application is in the synthesis of radiopharmaceuticals, where related compounds serve as precursors for diagnostic agents. A study detailed a high-yield synthesis method for producing specific radiolabeled compounds used in medical imaging, indicating the broader applicability of such chemical frameworks in developing diagnostic tools (Bobeldijk et al., 1990).
Organic Synthesis and Mechanistic Studies
Research on the synthesis of 1,8-naphthyridine and isoxazole derivatives through a three-component, one-pot synthesis approach involving similar compounds reveals insights into reaction mechanisms and provides a foundation for developing novel organic materials. Theoretical calculations support the formation of these products, showcasing the compound's utility in organic synthesis and computational chemistry studies (Guleli et al., 2019).
Environmental Applications
In the environmental sphere, derivatives of the compound have been used in the development of novel magnetic nanoadsorbents for the removal of heavy metals from industrial wastes. This application demonstrates the compound's potential in addressing environmental pollution and remediation efforts (Zargoosh et al., 2015).
Anticancer and Anti-inflammatory Research
Furthermore, novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities have been synthesized, indicating the role of such compounds in drug discovery and pharmacological research. These studies contribute to understanding the biological activities and therapeutic potential of heterocyclic compounds (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as cholinesterases and lipoxygenase) and inhibit their activity . This inhibition could lead to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibitory activity against cholinesterases and lipoxygenase. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes could potentially lead to an increase in acetylcholine levels, affecting neural signal transmission. Lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase could potentially lead to a decrease in the production of pro-inflammatory leukotrienes .
Pharmacokinetics
It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be changes in neural signal transmission and inflammatory responses, due to its potential inhibitory activity against cholinesterases and lipoxygenase . These changes could potentially have therapeutic effects in conditions such as Alzheimer’s disease and certain inflammatory disorders.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-4-13-12(18-10)9-16(23-13)17(20)19-11-3-5-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCODUFRFFPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)


![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)


![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2886522.png)

![N-[(1-Ethylcyclobutyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2886525.png)
